Cas no 438219-13-7 (2-(4-cyanophenoxy)propanehydrazide)

2-(4-cyanophenoxy)propanehydrazide structure
438219-13-7 structure
商品名:2-(4-cyanophenoxy)propanehydrazide
CAS番号:438219-13-7
MF:C10H11N3O2
メガワット:205.213
CID:3106698
PubChem ID:3510473

2-(4-cyanophenoxy)propanehydrazide 化学的及び物理的性質

名前と識別子

    • 2-(4-Cyano-phenoxy)-propionic acid hydrazide
    • 438219-13-7
    • SR-01000046732-1
    • 2-(4-cyanophenoxy)propanehydrazide
    • Z56941967
    • AKOS016880990
    • EN300-08568
    • AKOS001042141
    • 2-(4-cyanophenoxy)propanohydrazide
    • HMS1752O16
    • SR-01000046732
    • Oprea1_491974
    • STK301619
    • AK-968/41922508
    • インチ: InChI=1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14)
    • InChIKey: SIPGZMLRKJAGEW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 205.085126602Da
  • どういたいしつりょう: 205.085126602Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 88.1Ų

2-(4-cyanophenoxy)propanehydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B429073-50mg
2-(4-cyanophenoxy)propanehydrazide
438219-13-7
50mg
$ 70.00 2022-06-07
Enamine
EN300-08568-0.1g
2-(4-cyanophenoxy)propanehydrazide
438219-13-7 95.0%
0.1g
$113.0 2025-02-21
Enamine
EN300-08568-0.25g
2-(4-cyanophenoxy)propanehydrazide
438219-13-7 95.0%
0.25g
$162.0 2025-02-21
1PlusChem
1P019JLM-1g
2-(4-cyanophenoxy)propanehydrazide
438219-13-7 95%
1g
$574.00 2023-12-17
1PlusChem
1P019JLM-5g
2-(4-cyanophenoxy)propanehydrazide
438219-13-7 95%
5g
$1544.00 2023-12-17
1PlusChem
1P019JLM-100mg
2-(4-cyanophenoxy)propanehydrazide
438219-13-7 95%
100mg
$196.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2035844-1g
2-(4-Cyanophenoxy)propanehydrazide
438219-13-7
1g
¥3360.00 2024-05-13
Enamine
EN300-08568-5.0g
2-(4-cyanophenoxy)propanehydrazide
438219-13-7 95.0%
5.0g
$1199.0 2025-02-21
TRC
B429073-25mg
2-(4-cyanophenoxy)propanehydrazide
438219-13-7
25mg
$ 50.00 2022-06-07
TRC
B429073-250mg
2-(4-cyanophenoxy)propanehydrazide
438219-13-7
250mg
$ 275.00 2022-06-07

2-(4-cyanophenoxy)propanehydrazide 関連文献

2-(4-cyanophenoxy)propanehydrazideに関する追加情報

Professional Introduction to 2-(4-cyanophenoxy)propanehydrazide (CAS No. 438219-13-7)

2-(4-cyanophenoxy)propanehydrazide, identified by its Chemical Abstracts Service (CAS) number 438219-13-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising a phenoxy group linked to a propanehydrazide moiety, exhibits intriguing chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of a cyano substituent at the para position of the phenyl ring introduces additional reactivity, enabling diverse functionalization pathways that are highly relevant to modern drug discovery strategies.

The structure-activity relationship (SAR) of 2-(4-cyanophenoxy)propanehydrazide has been extensively studied in recent years, particularly in the context of designing small-molecule inhibitors targeting various biological pathways. Its hydrazide functionality, for instance, is well-known for its ability to participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones. These hydrazones have been explored as pharmacophores in several therapeutic areas, including antitumor and anti-inflammatory agents. The 4-cyanophenoxy part of the molecule further enhances its potential as a scaffold for medicinal chemistry due to its ability to engage in hydrogen bonding interactions and π-stacking effects, which are critical for binding affinity and selectivity.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 2-(4-cyanophenoxy)propanehydrazide and its derivatives. Molecular docking studies have revealed that this compound can interact with enzymes such as kinases and proteases, which are key players in many disease pathways. For example, modifications to the phenoxy group have been shown to modulate binding affinity, while changes to the propanehydrazide moiety can influence metabolic stability. These insights have guided the design of next-generation compounds with improved pharmacokinetic profiles.

In addition to its role as a building block for drug candidates, 2-(4-cyanophenoxy)propanehydrazide has found applications in materials science and agrochemical research. Its ability to undergo polymerization reactions makes it useful in the synthesis of novel polymers with tailored properties. Furthermore, its derivatives have been investigated as potential intermediates for herbicides and fungicides due to their structural similarity to known bioactive molecules.

The synthesis of 2-(4-cyanophenoxy)propanehydrazide typically involves multi-step organic transformations, starting from commercially available precursors such as 4-cyanophenol and propanal derivatives. The reaction sequence often includes nucleophilic substitution followed by condensation steps, with careful control over reaction conditions to ensure high yield and purity. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and reducing hazardous byproducts.

The pharmacological potential of 2-(4-cyanophenoxy)propanehydrazide has been further explored through preclinical studies. In vitro assays have demonstrated inhibitory activity against several enzymes implicated in cancer progression, including tyrosine kinases and cyclin-dependent kinases. Additionally, animal models have shown promising results regarding its ability to modulate inflammatory responses without significant toxicity. These findings underscore the compound's therapeutic promise and highlight its suitability for further clinical development.

As research continues to uncover new applications for 2-(4-cyanophenoxy)propanehydrazide, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. Such partnerships aim to accelerate the translation of laboratory discoveries into tangible medical benefits by leveraging expertise in synthetic chemistry, pharmacology, and molecular biology. The compound's versatility as a chemical scaffold ensures that it will remain a topic of interest for years to come.

The regulatory landscape for compounds like 2-(4-cyanophenoxy)propanehydrazide is also evolving, with growing emphasis on safety and environmental considerations. Regulatory agencies now require comprehensive data on chemical reactivity, toxicity profiles, and environmental persistence before approving new applications. This has spurred innovation in synthetic methodologies that prioritize sustainability while maintaining high standards of quality control.

In conclusion,2-(4-cyanophenoxy)propanehydrazide (CAS No. 438219-13-7) represents a fascinating example of how structural diversity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups makes it a versatile intermediate with broad applications across multiple scientific disciplines. As our understanding of molecular interactions deepens, this compound will undoubtedly continue to play a pivotal role in advancing both medicinal chemistry and materials science.

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